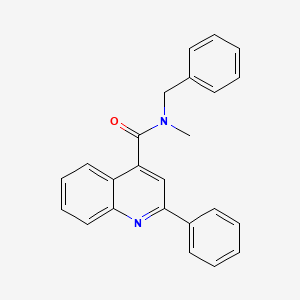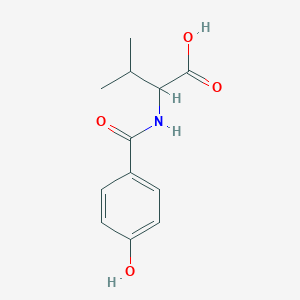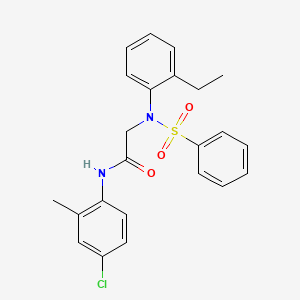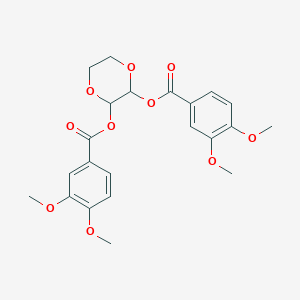![molecular formula C20H23BrO3 B5129201 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is a chemical compound that belongs to the family of benzene derivatives. It is a synthetic compound that has been synthesized in the laboratory through various methods. This compound has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene has been found to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. This compound has also been found to reduce the expression of genes involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene in lab experiments is its high purity. This compound can be synthesized with high purity, which makes it ideal for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene. One of the significant future directions is to study the potential of this compound as a therapeutic agent for various inflammatory and cancer-related diseases. Further studies are also needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies can focus on improving the solubility of this compound, which can make it more accessible for use in various experiments.
Conclusion:
In conclusion, 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound has been studied for its potential as an anti-inflammatory and anti-cancer agent, and it has shown promising results in preclinical studies. Further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies can focus on improving the solubility of this compound, which can make it more accessible for use in various experiments.
Métodos De Síntesis
The synthesis of 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-3-methoxyphenol with allyl bromide and 4-bromo-3-butoxyphenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene has been found to have a wide range of scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, and it has shown promising results in preclinical studies. This compound has also been studied for its potential as a cancer treatment agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6,8-11,14-15H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCZDSFLYUGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)

![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)

![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)



